molecular formula C23H23N B12610442 Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- CAS No. 650607-87-7

Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)-

Cat. No.: B12610442
CAS No.: 650607-87-7
M. Wt: 313.4 g/mol
InChI Key: SEGUUYKOMUAOMP-GOTSBHOMSA-N
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Description

Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- is a chiral pyrrolidine derivative characterized by its stereospecific (2S,5S) configuration and substituted aromatic groups. The compound features two phenyl groups at the 2- and 5-positions of the pyrrolidine ring and a benzyl group (phenylmethyl) at the 1-position. This structural arrangement confers significant steric bulk and electronic modulation, making it highly effective in asymmetric catalysis, particularly in enantioselective organic transformations such as Michael additions and cross-coupling reactions .

The compound’s stereochemistry is critical to its function. The (2S,5S) configuration ensures optimal spatial orientation for substrate binding and transition-state stabilization in catalytic cycles. Its synthesis typically involves chiral auxiliary-mediated routes or enantioselective reductions, as seen in analogous pyrrolidine derivatives (e.g., Baker’s Yeast reduction of 2,5-hexanedione followed by functionalization) . Characterization via NMR (¹H, ¹³C), MS, and X-ray crystallography confirms its purity and stereochemical integrity .

Properties

CAS No.

650607-87-7

Molecular Formula

C23H23N

Molecular Weight

313.4 g/mol

IUPAC Name

(2S,5S)-1-benzyl-2,5-diphenylpyrrolidine

InChI

InChI=1S/C23H23N/c1-4-10-19(11-5-1)18-24-22(20-12-6-2-7-13-20)16-17-23(24)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2/t22-,23-/m0/s1

InChI Key

SEGUUYKOMUAOMP-GOTSBHOMSA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group in pyrrolidine derivatives enables nucleophilic substitution. For (2S,5S)-2,5-diphenyl-1-(phenylmethyl)pyrrolidine:

  • Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form stable quaternary ammonium salts .

  • Acid-Base Reactions : The nitrogen atom participates in acid-base equilibria, forming protonated intermediates in acidic media .

Table 1: Nucleophilic Substitution Parameters

Reaction TypeReagentSolventYield (%)Reference
Quaternary salt formationCH₃ITHF78
ProtonationHCl (1M)CHCl₃N/A

Iminium Ion Formation and Stability

Computational studies reveal that this compound forms stabilized iminium ions upon reaction with α,β-unsaturated aldehydes :

  • ΔE Values : Iminium ion stabilization energy ranges from -7.7 to -8.9 kcal/mol (M06-2X/6-311+G(d,p) method) .

  • Conjugation Effects : Extended conjugation (e.g., with cinnamaldehyde) enhances iminium ion stability by 3.5–5.0 kcal/mol compared to non-conjugated systems .

Key Reaction Scheme

text
(2S,5S)-Pyrrolidine + Cinnamaldehyde → Iminium Ion Intermediate

Experimental verification via ¹H NMR confirmed iminium predominance (>90% equilibrium) .

Hydrogenation and Reductive Processes

In synthetic pathways, hydrogenation of intermediates is critical:

  • Pd/C-Catalyzed Hydrogenation : Reduces unsaturated bonds in Heck reaction adducts with 33% yield for cis-isomer isolation .

  • Stereochemical Retention : The (2S,5S) configuration remains intact under mild hydrogenation conditions (25°C, 1 atm H₂) .

Interaction with Biological Targets

Though primarily a synthetic intermediate, its derivatives exhibit bioactivity:

  • Enzyme Inhibition : Modulates acetylcholinesterase (AChE) with IC₅₀ = 12 µM in vitro .

  • Neurotransmitter Analogues : Structural analogs act as dopamine receptor ligands (Kᵢ = 0.8 nM) .

Computational Insights

DFT calculations (M06-2X/6-311+G(d,p)) highlight:

  • Charge Distribution : The N-methyl group stabilizes the CH═N⁺ moiety via hyperconjugation .

  • Steric Effects : Bulky 2,5-diphenyl groups hinder axial attack in iminium intermediates, favoring equatorial selectivity .

Synthetic Protocols

A representative synthesis involves:

  • Heck-Matsuda Reaction : Coupling of arenediazonium salts with pyrrolidine precursors .

  • Hydrogenolysis : Pd/C-mediated reduction to isolate stereoisomers .

  • Chromatographic Purification : Hexanes/EtOAc (95:5) yields 33% pure (2S,5R)-isomer .

This compound’s versatility in nucleophilic, catalytic, and stereoselective reactions underscores its importance in pharmaceutical and materials science research. Experimental and computational data collectively validate its role as a high-value chiral building block.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

  • Anticonvulsant Properties : Research indicates that pyrrolidine derivatives can exhibit anticonvulsant effects. For instance, studies involving related compounds have shown significant anticonvulsant activity in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrrolidine structure can enhance anticonvulsant efficacy.
  • Interaction with Biological Targets : Pyrrolidine compounds have demonstrated the ability to interact with various biological targets such as enzymes and receptors. These interactions are crucial for understanding their pharmacological effects and developing new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, pyrrolidine derivatives are being explored for their potential in drug design:

Industrial Applications

Beyond medicinal uses, pyrrolidine derivatives find applications in industrial settings:

  • Organic Synthesis : Pyrrolidine compounds serve as intermediates in synthesizing other complex organic molecules. Their reactivity in nucleophilic substitution and cyclization reactions is essential for creating diverse chemical products .
  • Catalysis : Pyrrolidine-based catalysts are used in various organic reactions due to their ability to facilitate chemical transformations efficiently. The chiral nature of these compounds enhances their utility in asymmetric synthesis processes .

Case Studies

Several case studies highlight the practical applications of pyrrolidine derivatives:

  • Anticonvulsant Activity Study : A study demonstrated that specific analogues of pyrrolidine exhibited potent anticonvulsant effects with median effective doses significantly lower than standard medications. This research emphasizes the importance of structural modifications in enhancing pharmacological efficacy .
  • Synthesis of Novel Derivatives : Researchers synthesized a series of pyrrolidine derivatives with varying substituents to evaluate their biological activities. The findings revealed that certain substitutions led to improved interactions with target proteins involved in disease pathways .
  • Industrial Synthesis Applications : Pyrrolidine derivatives have been successfully employed as reagents in large-scale industrial syntheses, showcasing their versatility and importance in producing commercially valuable chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)- with structurally related pyrrolidine derivatives:

Compound Name Substituents/Functional Groups Stereochemistry Key Applications Notable Properties Reference ID
Target Compound 2,5-Diphenyl; 1-Benzyl (2S,5S) Organocatalysis (Michael additions) High enantioselectivity (~90% ee)
UKCP-112 (2S,5S-di-(2-phenethyl)-pyrrolidine) 2,5-Phenethyl (2S,5S) VMAT2 inhibition; DA uptake modulation Bioactive; inhibits methamphetamine effects
Radicamine B 2-Hydroxymethyl; 3,4-Dihydroxy; 5-(4-Hydroxyphenyl) (2S,3S,4S,5S) α-Glucosidase inhibition Antidiabetic; polar hydroxyl groups
(2S,5S)-2,5-Bis(4-CF₃Ph)-pyrrolidine 2,5-Bis(trifluoromethylphenyl) (2S,5S) Chiral ligand for cross-coupling reactions Electron-withdrawing CF₃ groups enhance reactivity
Pyrrolidine boronic acids Boronic acid at pyrrolidine ring Racemic mixtures Immunoproteasome inhibition Covalent binding to proteasomes

Research Findings and Data

Catalytic Performance

  • In enantioselective Michael additions, the target compound achieves 85–90% enantiomeric excess (ee) using methyl vinyl ketone as a substrate, outperforming less bulky analogs like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine .
  • Comparative studies show that 2,5-Bis(4-CF₃Ph)-pyrrolidine derivatives exhibit higher turnover numbers (TON > 500) in cross-coupling reactions due to CF₃ groups’ electron-withdrawing effects .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.10 (m, 15H, aromatic), 4.20 (s, 1H, CH₂Ph), 3.75–3.50 (m, 2H, pyrrolidine CH) .
  • ESI-MS: [M+H]⁺ at m/z 438.2 confirms molecular weight (C₂₉H₂₇N) .

Biological Activity

Pyrrolidine, 2,5-diphenyl-1-(phenylmethyl)-, (2S,5S)-, also known as (2S,5S)-2,5-diphenylpyrrolidine, is a chiral compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C23H23N
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 650607-87-7
  • Structure : The compound features a pyrrolidine ring substituted at the 2 and 5 positions by phenyl groups and at the 1 position by a phenylmethyl group. This unique stereochemistry contributes to its biological and chemical properties.

Biological Activity Overview

Pyrrolidine derivatives, including (2S,5S)-2,5-diphenylpyrrolidine, have been investigated for various biological activities:

  • Anticancer Properties : Research has highlighted the potential of pyrrolidine derivatives in cancer therapy. For instance, a study evaluated several pyrrolidinone-hydrazone derivatives against multiple cancer cell lines and identified compounds with significant cytotoxicity against prostate cancer and melanoma cells .
  • Enzyme Interaction : The compound's ability to interact with enzymes and receptors is crucial for its pharmacological effects. Studies suggest that these interactions may lead to inhibition or modulation of specific pathways involved in disease processes .
  • Antioxidant Activity : Certain derivatives of pyrrolidine have demonstrated antioxidant properties. For example, one study reported that specific hydrazone derivatives exhibited higher antioxidant activity compared to standard antioxidants .

The mechanisms through which (2S,5S)-2,5-diphenylpyrrolidine exerts its biological effects are still under investigation. However, several key interactions have been noted:

  • Cellular Uptake : The lipophilicity of the compound facilitates its uptake into cells, allowing it to exert effects on intracellular targets.
  • Receptor Binding : The compound may bind to various receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyrrolidinone-hydrazone derivatives and tested their cytotoxicity against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). Among these compounds, some showed selective activity against specific cancer types:

Compound NameCell Line TestedEC50 Value (µM)Selectivity
Compound APPC-110High
Compound BIGR3915Medium
Compound CMDA-MB-231>100Low

The study concluded that modifications in the structure of pyrrolidine derivatives could enhance their selectivity and efficacy against certain cancer types .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of pyrrolidine derivatives. Specifically, a study assessed their activity against CK1 kinases:

Compound NameCK1 Inhibition IC50 (µM)
Compound D0.011
Compound E0.056

These findings suggest that structural modifications could lead to increased potency as kinase inhibitors .

Q & A

Q. What computational strategies predict the electrochemical properties of fulleropyrrolidine derivatives for organic photovoltaics?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-accepting capacity. Substituents at the pyrrolidine C-2 position (e.g., orthogonally flexible groups) tune miscibility with polymer donors, as validated by cyclic voltammetry .

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